CID 156592280
Description
Based on structural analogs described in , it is inferred to belong to the oscillatoxin family, a class of marine-derived cyclic peptides or polyketides with cytotoxic properties. Oscillatoxins are notable for their complex macrocyclic structures and bioactivity, often isolated from cyanobacteria or marine sponges .
- Oscillatoxin D (CID 101283546): A parent compound with a macrocyclic lactone core.
- 30-Methyl-oscillatoxin D (CID 185389): A methylated derivative enhancing lipophilicity.
- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092): Structural variants with modifications in side chains or oxidation states .
These compounds are characterized by high molecular weights (typically 500–800 Da) and low aqueous solubility, which influence their pharmacokinetic profiles and biological interactions.
Properties
Molecular Formula |
H2OSrZr |
|---|---|
Molecular Weight |
196.86 g/mol |
InChI |
InChI=1S/H2O.Sr.Zr/h1H2;; |
InChI Key |
LZGVXVVMFQGNPS-UHFFFAOYSA-N |
Canonical SMILES |
O.[Sr].[Zr] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156592280 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions vary depending on the desired product
Scientific Research Applications
CID 156592280 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 156592280 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
The comparison focuses on structural, physicochemical, and functional properties of CID 156592280 and related compounds, leveraging data from oscillatoxin derivatives and other structurally or functionally similar molecules (e.g., synthetic cannabinoids, agrochemicals, and enzyme inhibitors).
Structural and Physicochemical Properties
Key Observations :
- Oscillatoxin derivatives exhibit significantly higher molecular weights and lipophilicity (Log P >4) compared to smaller synthetic compounds like CAS 1254115-23-5 (Log P = 0.03) .
- This compound’s inferred low solubility aligns with oscillatoxin analogs, limiting bioavailability without formulation aids.
- Unlike oscillatoxins, smaller compounds such as CAS 106312-36-1 demonstrate BBB permeability and specific enzyme inhibition, highlighting divergent therapeutic applications .
Functional Contrast :
- Oscillatoxins target eukaryotic cytoskeletal proteins, while synthetic analogs like CAS 106312-36-1 modulate metabolic enzymes.
- This compound’s bioactivity (if similar to oscillatoxins) may require nanoformulation or prodrug strategies to enhance delivery, unlike smaller, more soluble compounds .
Analytical Differentiation
Distinguishing this compound from analogs requires advanced techniques:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with collision-induced dissociation (CID) can differentiate structural isomers (e.g., side-chain variations in oscillatoxins) .
- Chromatography : Reverse-phase HPLC with ELSD or UV detection separates compounds by hydrophobicity (e.g., oscillatoxin D vs. 30-methyl-oscillatoxin D) .
- Log P and Solubility Profiling : Experimental determination via shake-flask or chromatographic methods distinguishes bioavailability profiles .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying the chemical properties or biological activity of CID 156592280?
- Methodological Answer : Begin by defining the scope using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population: Specific biological targets (e.g., enzymes, cell lines).
- Intervention: this compound’s molecular interactions or dose-response effects.
- Comparison: Existing compounds with similar structures/mechanisms.
- Outcome: Measurable endpoints (e.g., binding affinity, inhibition rates).
Ensure the question is specific (e.g., “How does this compound inhibit Protein X compared to Compound Y in vitro?”) and testable via experimental or computational methods .
Q. What methodologies are effective for conducting a literature review on this compound?
- Methodological Answer : Use systematic approaches:
- Databases : PubMed, SciFinder, and Reaxys for chemical data.
- Search Terms : Combine “this compound” with keywords like “synthesis,” “crystal structure,” or “kinetic studies.”
- Filters : Prioritize peer-reviewed articles (last 10 years) and cross-reference citations to identify foundational studies. Avoid unreliable sources (e.g., non-peer-reviewed platforms) and validate findings against primary literature .
Q. How should I design experiments to assess the stability of this compound under varying conditions?
- Methodological Answer : Adopt a factorial design to test variables:
- Independent Variables : Temperature, pH, solvent polarity.
- Dependent Variables : Degradation rates (HPLC/MS analysis), structural integrity (NMR/FTIR).
- Controls : Include inert compounds under identical conditions.
Replicate experiments (n ≥ 3) to ensure statistical validity and document protocols for reproducibility .
Advanced Research Questions
Q. How can I resolve contradictions in experimental data related to this compound’s mechanism of action?
- Methodological Answer : Conduct a root-cause analysis:
- Replication : Verify results across independent labs.
- Meta-Analysis : Pool data from multiple studies to identify trends or outliers.
- Method Validation : Cross-check assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to rule out technique-specific biases.
Use statistical tools (e.g., Bland-Altman plots) to quantify variability and refine hypotheses .
Q. What advanced computational methods are suitable for predicting this compound’s interactions with non-target proteins?
- Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) with machine learning:
- Training Data : Curate datasets of known ligand-protein interactions.
- Validation : Compare predictions against experimental binding assays.
- Ethical Considerations : Address potential off-target effects early in drug discovery pipelines.
Document computational parameters (force fields, scoring functions) for transparency .
Q. How can mixed-methods approaches enhance the study of this compound’s pharmacokinetic properties?
- Methodological Answer : Integrate quantitative (e.g., LC-MS/MS for plasma concentration) and qualitative methods (e.g., patient-derived organoid models for toxicity screening).
- Triangulation : Validate in vitro findings with in vivo rodent studies.
- Timeline : Align pharmacokinetic sampling intervals with compound half-life predictions.
Address interdisciplinary challenges by collaborating with pharmacologists and statisticians .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Detailed Protocols : Specify reaction conditions (catalysts, solvents, purity thresholds).
- Characterization : Report NMR shifts, HRMS data, and crystallographic parameters (CCDC deposition).
- Open Science : Share raw data and code repositories (e.g., Zenodo, GitHub) to facilitate peer validation .
Q. How should I address gaps in existing literature about this compound’s environmental impact?
- Methodological Answer : Conduct lifecycle assessments (LCA):
- Experimental : Measure biodegradation (OECD 301F tests) and bioaccumulation potential.
- Computational : Use QSAR models to predict ecotoxicity.
Prioritize ethical sourcing of reagents and minimize waste in line with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
